6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
Description
Properties
IUPAC Name |
6-chloro-5-iodo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3S/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVSZPJXMKZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)I)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177104 | |
| Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394373-25-1 | |
| Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394373-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-iodopyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.
Scientific Research Applications
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit the activity of these targets by forming stable complexes, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : The chloro analog () has a high melting point (345–348°C) due to strong hydrogen bonding and planar aromaticity. Introducing iodine may reduce this value due to increased molecular bulk .
- Solubility: The iodine atom’s larger size and lower electronegativity (vs. Cl/Br) could improve solubility in nonpolar solvents, contrasting with the oxadiazole-thiones in , which rely on polar groups for aqueous solubility .
Reactivity and Functionalization
- Thione Reactivity : The thione group in the target compound can undergo alkylation or oxidation, akin to thiazolo[4,5-d]pyrimidine-thiones in , where alkylation with halides yields derivatives with modified biological activity .
- Halogen Replacement : The chlorine at position 6 could be substituted with nucleophiles (e.g., morpholine in ), while the iodine at position 5 may participate in cross-coupling reactions (e.g., Suzuki or Ullmann) for further functionalization .
Stability and Spectral Analysis
- Tautomeric Stability : The thione-thiol equilibrium () suggests pH-dependent stability, which could influence the target compound’s storage and formulation .
- Spectral Shifts : Compared to the chloro analog in , the iodine atom in the target compound would downshift IR C=S stretches (due to increased mass) and alter NMR chemical shifts for adjacent protons .
Biological Activity
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. Known for its diverse biological activities, this compound serves as a scaffold in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure, characterized by the presence of chlorine and iodine, enhances its reactivity and potential for various biological applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione |
| CAS Number | 1394373-25-1 |
| Molecular Formula | C6H3ClIN3S |
| Molecular Weight | 233.52 g/mol |
| Structure | Chemical Structure |
Antiviral Properties
Research indicates that compounds similar to 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione exhibit significant antiviral activities. For instance, certain derivatives have shown promising results against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have demonstrated that imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cell lines through different pathways, including the activation of caspases and modulation of cell cycle regulators .
Antibacterial Effects
In addition to antiviral and anticancer properties, 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione has been evaluated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains by disrupting essential cellular processes .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. For example:
- Enzyme Inhibition: It may inhibit enzymes critical for viral replication or bacterial metabolism.
- Receptor Modulation: The compound can act on cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
Antiviral Activity Against HIV:
A study reported that a derivative of this compound exhibited an EC50 value of 3.98 μM against HIV type 1, showcasing its potential as a lead compound for further development . -
Anticancer Efficacy:
In vitro tests demonstrated that certain imidazo[4,5-b]pyridine derivatives could reduce cell viability in breast cancer cell lines by over 50% at concentrations below 10 μM .
Comparative Analysis
When compared to similar compounds within the imidazo[4,5-b]pyridine family, 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione stands out due to its dual halogenation which enhances its reactivity:
| Compound | Antiviral Activity (EC50) | Anticancer Activity (IC50) |
|---|---|---|
| 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine | 3.98 μM | <10 μM |
| 6-Chloro-1H-imidazo[4,5-b]pyridine | 8.00 μM | <15 μM |
| 5-Iodo-1H-imidazo[4,5-b]pyridine | 7.50 μM | <20 μM |
Q & A
Q. What synthetic routes are commonly employed for preparing 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione?
A general approach involves transition-metal-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ and CuI in DMF with K₂CO₃ as a base have been used to arylate nitro-substituted imidazo[4,5-b]pyridine precursors (65% yield) . Alkylation at the sulfur atom using alkyl halides in acetonitrile with Et₃N is another key step, as seen in analogous thione derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies functional groups like C=S (thione) at ~1647 cm⁻¹ and C-Cl bonds near 600–800 cm⁻¹ .
- ¹H NMR : Key signals include aromatic protons (δ 7.3–8.5 ppm) and methyl/methylene groups adjacent to the heterocycle (δ 3.0–4.0 ppm) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S, Cl, I percentages) .
Q. What solvents are suitable for solubility and purification?
Polar aprotic solvents like DMF and acetonitrile are effective for reactions, while ethanol/water mixtures are used for recrystallization . Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for isolating pure thione derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation or substitution be addressed?
The electron-deficient nature of the imidazo[4,5-b]pyridine core directs electrophilic substitution to the 5- and 6-positions. Computational modeling (DFT) can predict reactivity, while optimizing reaction conditions (e.g., temperature, catalyst loading) minimizes byproducts. For example, Pd-catalyzed C-H arylation in DMF at 80°C enhances selectivity for nitro-substituted derivatives .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray analysis?
Slow evaporation from a DMSO/water mixture (1:3 v/v) at 4°C promotes crystal growth. Precedent exists for imidazo[4,5-b]pyridine derivatives, where controlled cooling rates (1°C/hour) reduced twinning .
Q. What bioactivity screening methods are applicable for this compound?
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), referencing thiazolo[4,5-b]pyridine analogs showing IC₅₀ values <10 µM .
- Enzyme inhibition : Screen against kinases (CDK2) or TRPA1 using fluorescence polarization assays, as seen in structurally related heterocycles .
Q. How does the electronic profile of the iodine substituent influence reactivity in cross-coupling reactions?
The iodine atom acts as a directing group and stabilizes transition states in Pd-catalyzed reactions. Its strong σ-donor capacity enhances oxidative addition rates compared to bromine or chlorine, as demonstrated in nitro-substituted imidazo[4,5-b]pyridine arylation .
Methodological Notes
- Synthesis : Prioritize Pd/Cu bimetallic systems for C-H functionalization to improve yields .
- Characterization : Combine XRD with spectroscopic data to address ambiguities in tautomeric forms (e.g., thione vs. thiol) .
- Biological Evaluation : Use docking studies to predict binding modes to targets like CDK2, leveraging thiazolone scaffold precedents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
